molecular formula C18H20ClNO3 B2926268 2-(4-chlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide CAS No. 459185-97-8

2-(4-chlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide

Cat. No.: B2926268
CAS No.: 459185-97-8
M. Wt: 333.81
InChI Key: PMDUJUHBMFDLNE-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide is a synthetic chemical compound of significant interest in life sciences research. This acetamide derivative is designed for laboratory and research applications only and is not intended for diagnostic or therapeutic use. Acetamide and phenoxy-based compounds are frequently investigated for their diverse biological activities. Related compounds have been studied as potential inhibitors of osteoclastogenesis for bone resorption research , while others function as tyrosinase inhibitors . The structural features of this reagent—including the chlorophenoxy and dimethylphenoxy ether groups—suggest potential for interaction with various enzymatic and receptor targets. Researchers are exploring its utility in developing novel small-molecule probes for studying cellular signaling pathways. As with any research compound, thorough characterization and validation are essential for specific experimental systems. This product is supplied for research use only and must not be used for any other purposes.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3/c1-13-9-14(2)11-17(10-13)22-8-7-20-18(21)12-23-16-5-3-15(19)4-6-16/h3-6,9-11H,7-8,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDUJUHBMFDLNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNC(=O)COC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-chlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound features a complex structure characterized by a central acetamide moiety linked to two distinct phenoxy groups, which may influence its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of 2-(4-chlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide is C15H18ClN2O3C_{15}H_{18}ClN_{2}O_{3}, with a molecular weight of approximately 351.22 g/mol. The presence of chlorine and methyl substituents on the phenoxy rings plays a crucial role in determining the compound's reactivity and biological activity.

PropertyValue
Molecular FormulaC15H18ClN2O3C_{15}H_{18}ClN_{2}O_{3}
Molecular Weight351.22 g/mol
Functional GroupsAcetamide, Phenoxy
Chlorine SubstituentYes

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in inflammatory pathways. Notably, it has been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme that plays a significant role in inflammation and pain signaling.

Interaction Studies

Molecular docking studies indicate that 2-(4-chlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide can effectively bind to the active site of COX-2, suggesting its potential as a selective inhibitor. This interaction may lead to reduced production of pro-inflammatory mediators, thus providing therapeutic benefits in inflammatory diseases.

Biological Activity

Research indicates that this compound exhibits significant antimicrobial and anti-inflammatory properties:

  • Antimicrobial Activity : Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific IC50 values are still under investigation.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, potentially making it useful for conditions such as arthritis and other inflammatory disorders.

Case Studies and Research Findings

  • Inhibition of COX-2 : A study demonstrated that derivatives similar to 2-(4-chlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide exhibited IC50 values in the low micromolar range against COX-2, indicating potent anti-inflammatory activity .
  • Cell Proliferation Studies : In cancer cell lines, compounds with similar structures have been shown to induce apoptosis and inhibit cell proliferation. For instance, compounds bearing phenoxy groups have been reported to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .
  • Comparative Analysis : A comparative study highlighted that variations in the phenoxy substituents significantly affect biological activity. For example, compounds with dichloro substitutions demonstrated enhanced potency compared to their mono-chloro counterparts .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Key Substituents Molecular Weight (g/mol) Applications/Notes Reference
2-(4-Chlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide (Target) 4-Cl-phenoxy, 3,5-dimethylphenoxyethyl Not explicitly reported Hypothesized pesticidal/pharmaceutical use based on structural analogs.
2-(4-Chloro-3,5-dimethylphenoxy)-N-(2,6-dimethylphenyl)acetamide 4-Cl-3,5-dimethylphenoxy, 2,6-dimethylphenyl 317.81 Higher steric bulk; potential herbicide due to aromatic methyl/Cl groups.
2-(4-Chlorophenoxy)-N-[2-(diethylamino)ethyl]acetamide (with co-crystal) 4-Cl-phenoxy, diethylaminoethyl Not reported Co-crystal structure suggests use in formulation optimization.
N-(3,5-Dichloro-4-hydroxyphenyl)-2-(2,4,5-trimethylphenoxy)acetamide 3,5-Cl-4-OH-phenyl, 2,4,5-trimethylphenoxy 354.23 Enhanced polarity due to hydroxyl group; possible pharmaceutical candidate.
Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) 2,6-diethylphenyl, methoxymethyl 269.77 Widely used herbicide; demonstrates role of methoxymethyl in bioactivity.

Key Observations

  • This is critical for herbicides like alachlor .
  • Steric Effects : Compounds with bulkier substituents (e.g., 2,6-dimethylphenyl in ) may exhibit reduced enzymatic degradation, extending half-life in agricultural applications.
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl in the target compound) can stabilize the acetamide backbone, influencing reactivity in synthesis or target binding .
  • Co-crystallization: The diethylaminoethyl analog in highlights formulation strategies to modulate solubility or stability.

Research Findings and Gaps

  • Synthetic Utility : N-(Substituted phenyl)acetamides are established intermediates for heterocycles like triazoles and thiadiazoles . The target compound may serve similar roles.
  • Biological Activity: While alachlor’s herbicidal activity is well-documented , the target compound’s 3,5-dimethylphenoxy group could confer distinct selectivity or potency, warranting further bioassays.
  • Structural Data : Crystallographic studies (e.g., ) reveal intermolecular interactions (e.g., H-bonding) that stabilize acetamide derivatives, suggesting the target compound may form similar networks.

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